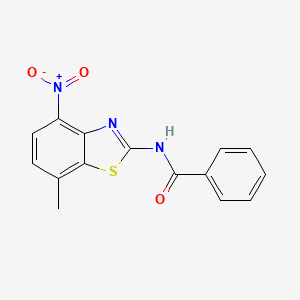
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate is a complex organic compound that features a combination of aromatic, heterocyclic, and aliphatic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the core thiophene structure. The following is a general synthetic route:
Preparation of 3-piperidin-4-yloxythiophene-2-carboxylic acid: This can be achieved by reacting 3-hydroxythiophene-2-carboxylic acid with piperidine under basic conditions.
Esterification: The carboxylic acid group is then esterified with (3-Methoxyphenyl)methanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
化学反応の分析
Types of Reactions
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: (3-Hydroxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate.
Reduction: (3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-methanol.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets.
作用機序
The mechanism of action of (3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperidine ring may interact with neurotransmitter receptors, while the thiophene and methoxyphenyl groups may contribute to binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxybenzoate: Similar structure but with a benzoate group instead of a thiophene.
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxypyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a thiophene.
Uniqueness
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate is unique due to the presence of the thiophene ring, which can impart different electronic properties and reactivity compared to benzoate or pyridine analogs
特性
分子式 |
C18H21NO4S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
(3-methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-21-15-4-2-3-13(11-15)12-22-18(20)17-16(7-10-24-17)23-14-5-8-19-9-6-14/h2-4,7,10-11,14,19H,5-6,8-9,12H2,1H3 |
InChIキー |
ZTDXLQOIZQKRIE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)COC(=O)C2=C(C=CS2)OC3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane](/img/structure/B13875930.png)

![methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate](/img/structure/B13875962.png)


![N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B13875979.png)







